5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple functional groups, including a chloro group, an ethanesulfonyl group, and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylic acid with 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-(ETHANESULFONYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The ethanesulfonyl and ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-CHLORO-2-(ETHANESULFONYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the ethanesulfonyl group may interact with the active site of an enzyme, inhibiting its function, while the thiadiazolyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
5-Chloro-2-ethanesulfonyl-pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-CHLORO-2-(ETHANESULFONYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ethanesulfonyl and thiadiazolyl groups allows for versatile chemical reactivity and the ability to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C11H12ClN5O3S3 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN5O3S3/c1-3-21-11-17-16-9(22-11)15-8(18)7-6(12)5-13-10(14-7)23(19,20)4-2/h5H,3-4H2,1-2H3,(H,15,16,18) |
InChI Key |
CFAOJNRBTHFMNP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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